2-(3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile
Description
Properties
IUPAC Name |
2-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-4-1-8-11-9(12-14-8)7-2-5-13-6-3-7/h7H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVYGBHPDIOYJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile is a nitrogenous heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 208.23 g/mol. The structure features a tetrahydro-pyran ring fused with an oxadiazole moiety, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds with oxadiazole structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds similar to oxadiazoles have shown efficacy against various bacterial strains.
- Anti-inflammatory Effects : Some oxadiazole derivatives inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines.
The biological activity of this compound can be attributed to its interaction with specific biological targets. For instance:
- p38 MAP Kinase Inhibition : Similar compounds have been reported to inhibit p38 MAP kinase, a critical regulator in inflammatory responses and cancer progression .
- Cytokine Modulation : By affecting cytokine production, these compounds may mitigate inflammatory responses .
Case Studies
Several studies have investigated the biological activity of related compounds:
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial properties of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, suggesting potential therapeutic applications in treating bacterial infections.
- Anticancer Activity Assessment :
- Inflammation Model Testing :
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile can be contextualized against related 1,2,4-oxadiazole derivatives. Below is a comparative analysis based on substituent effects, physicochemical properties, and synthesis:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Hydrophobicity (XlogP):
- The tetrahydro-2H-pyran-4-yl group in the target compound likely reduces hydrophobicity (estimated XlogP ~1.8) compared to aromatic substituents like 3-chlorophenyl (XlogP 2.8) or 6-chloro-2H-chromen-3-yl (XlogP ~3.1) . This is attributed to the oxygen atom in the pyran ring, which enhances polarity.
- The difluoromethoxy group in introduces moderate hydrophobicity (XlogP ~2.5), balancing lipophilicity and solubility.
Hydrogen-Bonding Capacity: All compounds lack hydrogen-bond donors, but the tetrahydro-2H-pyran-4-yl group increases hydrogen-bond acceptors (estimated 5 vs. 4 in ) due to the ether oxygen. This may improve solubility and binding interactions in biological systems .
Synthetic Pathways:
- The target compound’s synthesis likely parallels methods for 2-{3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile , involving cyclization of nitrile-containing precursors with hydroxylamine or coupling of pre-formed oxadiazoles with tetrahydro-2H-pyran-4-yl reagents. In contrast, 2-(3-(6-chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile may require chromene-ring formation prior to oxadiazole assembly.
The tetrahydro-2H-pyran-4-yl group could similarly enhance target selectivity by fitting into sterically constrained binding pockets .
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the formation of the 1,2,4-oxadiazole ring from appropriate precursors such as amidoximes and nitriles or cyano-containing intermediates, followed by functionalization with the tetrahydro-2H-pyran-4-yl group. The acetonitrile moiety is introduced either as part of the starting materials or via substitution reactions.
Preparation via Amidoxime Cyclization
One authoritative method involves the reaction of cyano-substituted pyran derivatives with amidoximes under reflux conditions to form the 1,2,4-oxadiazole ring:
- Step 1: A cyano-substituted tetrahydropyran derivative is reacted with an amidoxime in a dry solvent such as dichloromethane or 1,2-dichloroethane.
- Step 2: The mixture is stirred at room temperature until the amidoxime dissolves completely.
- Step 3: The reaction mixture is refluxed for 1–6 hours to promote cyclization forming the oxadiazole ring.
- Step 4: Post-reaction, the solvent is evaporated under reduced pressure, and water is added to precipitate the product.
- Step 5: The precipitate is filtered and recrystallized from suitable solvents (e.g., petroleum ether–toluene) to yield the pure oxadiazole derivative.
This method yields the target compound in approximately 60–70% yield with high purity, as confirmed by IR, NMR, and elemental analysis.
Base-Promoted Domino Reactions for Ring Construction
Another efficient route employs base-promoted domino reactions involving malononitrile and cyclic ketones or aryl precursors leading to pyran and oxadiazole derivatives:
- Reagents: Secondary amines (such as piperidine or pyrrolidine), malononitrile, and tetrahydropyran-substituted aryl precursors.
- Conditions: The reaction is conducted in polar aprotic solvents like DMF with powdered KOH as base at elevated temperatures (~100 °C).
- Mechanism: The sequence involves nucleophilic attack, elimination of methylthio groups, intramolecular O-cyclization to form the oxadiazole ring, and subsequent ring transformations.
- Outcome: This domino process efficiently constructs the 1,2,4-oxadiazole ring fused with tetrahydropyran substituents, yielding the nitrile-functionalized product in excellent yields (often >80%).
This method is notable for its operational simplicity, selectivity, and avoidance of organometallic catalysts.
Use of Pyranone Intermediates and Cycloadditions
Advanced synthetic routes utilize 2,6-dicyano-4-pyrone as a building block undergoing [3+2] cycloadditions with hydroxylamine derivatives to form 1,2,4-oxadiazole rings:
- Stage 1: Synthesis of 2,6-dicyano-4-pyrone from diethyl acetonedioxalate.
- Stage 2: Reaction with hydroxylamine or amidoximes under reflux to form oxadiazole-containing pyran derivatives.
- Stage 3: Functionalization with tetrahydropyran substituents via nucleophilic substitution or acylation.
- Yields: Overall yields for these multi-step processes are moderate (~45–70%) but allow for structural diversity and scalability.
Representative Experimental Data Summary
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of the tetrahydropyran ring protons and the characteristic chemical shifts of the oxadiazole ring carbons.
- IR Spectroscopy: Presence of nitrile stretching (~2200 cm^-1) and oxadiazole ring vibrations (~1660 cm^-1) confirm functional groups.
- Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight of the target compound.
- Elemental Analysis: Matches calculated values, confirming purity and correct stoichiometry.
Summary and Professional Insights
The preparation of 2-(3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile is well-established through several synthetic routes:
- Amidoxime cyclization with cyano-pyran precursors offers a straightforward and reliable method.
- Base-promoted domino reactions provide a high-yield, metal-free alternative with operational simplicity.
- Multi-step pyrone-based syntheses enable structural versatility and scalability.
Each method offers advantages depending on available starting materials, desired scale, and purity requirements. The choice of solvent, temperature, and base critically influences yield and selectivity. Analytical data consistently support the formation of the target oxadiazole acetonitrile with the tetrahydropyran substituent intact.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
